Topoisomerase II inhibitor 16
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Overview
Description
CT3 is a compound belonging to the class of cyanotriazoles. Cyanotriazoles are known for their potent biological activities, particularly in the treatment of parasitic infections such as human African trypanosomiasis and Chagas disease . CT3 has shown significant promise in preclinical studies due to its ability to effectively target and eliminate parasitic organisms.
Preparation Methods
The synthesis of CT3 involves the optimization of the cyanotriazole scaffold to enhance its oral bioavailability and brain penetration. The synthetic route typically starts with the preparation of the cyanotriazole core, followed by modifications to improve its pharmacokinetic properties . The reaction conditions often involve the use of specific catalysts and solvents to achieve the desired chemical transformations. Industrial production methods focus on scaling up the synthesis while maintaining the compound’s purity and efficacy.
Chemical Reactions Analysis
CT3 undergoes several types of chemical reactions, including:
Oxidation: CT3 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert CT3 into its reduced forms, which may have different biological activities.
Substitution: CT3 can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions: The reactions typically involve reagents such as oxidizing agents, reducing agents, and catalysts. Conditions may include specific temperatures, pressures, and solvents to facilitate the reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Scientific Research Applications
CT3 has a wide range of scientific research applications, including:
Chemistry: CT3 is used as a model compound to study the chemical properties and reactivity of cyanotriazoles.
Biology: In biological research, CT3 is used to investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine: CT3 has shown promise in the treatment of parasitic infections such as human African trypanosomiasis and Chagas disease.
Mechanism of Action
The mechanism of action of CT3 involves the selective inhibition of trypanosomal topoisomerase II. This enzyme is crucial for the replication and survival of trypanosomatid parasites. CT3 stabilizes the double-stranded DNA:enzyme cleavage complexes, leading to the accumulation of DNA breaks and ultimately causing the death of the parasites . This mechanism is highly specific to trypanosomatid parasites, making CT3 a promising therapeutic agent for treating parasitic infections.
Comparison with Similar Compounds
CT3 is unique among cyanotriazoles due to its optimized properties for oral dosing and brain penetration. Similar compounds in this class include CT0 and other cyanotriazole derivatives. CT3 stands out due to its superior pharmacokinetic properties and potent trypanocidal activity . Other similar compounds may have different biological activities or pharmacokinetic profiles, but CT3’s unique combination of properties makes it particularly effective for treating parasitic infections.
Properties
Molecular Formula |
C19H12F4N6O |
---|---|
Molecular Weight |
416.3 g/mol |
IUPAC Name |
1-[2-[5-[5-fluoro-2-(trifluoromethyl)pyridin-3-yl]-1,3-dihydroisoindol-2-yl]-2-oxoethyl]-1,2,4-triazole-3-carbonitrile |
InChI |
InChI=1S/C19H12F4N6O/c20-14-4-15(18(25-6-14)19(21,22)23)11-1-2-12-7-28(8-13(12)3-11)17(30)9-29-10-26-16(5-24)27-29/h1-4,6,10H,7-9H2 |
InChI Key |
JDTWUDDOSHJEIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN1C(=O)CN3C=NC(=N3)C#N)C=C(C=C2)C4=C(N=CC(=C4)F)C(F)(F)F |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.